molecular formula C15H21N3O2 B5734867 N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid CAS No. 5906-75-2

N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid

Katalognummer: B5734867
CAS-Nummer: 5906-75-2
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: IADMYMLAXNBWBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid typically involves the reaction of 4-aminophenylacetic acid with piperidine and acetic anhydride. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}acetamide
  • N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}propanoic acid
  • N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}butanoic acid

Uniqueness

N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine moiety and ethanimidic acid group contribute to its versatility and effectiveness in various applications .

Eigenschaften

CAS-Nummer

5906-75-2

Molekularformel

C15H21N3O2

Molekulargewicht

275.35 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H21N3O2/c1-12(19)16-13-5-7-14(8-6-13)17-15(20)11-18-9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,16,19)(H,17,20)

InChI-Schlüssel

IADMYMLAXNBWBW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.